Cas no 1138445-07-4 (1-(1,1-Difluoroethyl)-2,4-difluorobenzene)

1-(1,1-Difluoroethyl)-2,4-difluorobenzene is a fluorinated aromatic compound characterized by its unique difluoroethyl and difluorophenyl substituents. This structure imparts enhanced chemical stability and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical research. The presence of multiple fluorine atoms increases lipophilicity, improving membrane permeability and bioavailability. Its electron-withdrawing properties also make it useful as an intermediate in the synthesis of more complex fluorinated compounds. The compound's well-defined reactivity allows for selective functionalization, enabling precise modifications in drug discovery and material science applications. Careful handling is recommended due to potential sensitivity to moisture and strong bases.
1-(1,1-Difluoroethyl)-2,4-difluorobenzene structure
1138445-07-4 structure
Product Name:1-(1,1-Difluoroethyl)-2,4-difluorobenzene
CAS No:1138445-07-4
MF:C8H6F4
MW:178.126856327057
MDL:MFCD11845809
CID:4572533
PubChem ID:45790665
Update Time:2025-05-25

1-(1,1-Difluoroethyl)-2,4-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1,1-Difluoroethyl)-2,4-difluorobenzene
    • Benzene, 1-(1,1-difluoroethyl)-2,4-difluoro-
    • MDL: MFCD11845809
    • Inchi: 1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3
    • InChI Key: IVUPVEUDCZLIRL-UHFFFAOYSA-N
    • SMILES: C1(C(F)(F)C)=CC=C(F)C=C1F

Computed Properties

  • Exact Mass: 178.041
  • Monoisotopic Mass: 178.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2

1-(1,1-Difluoroethyl)-2,4-difluorobenzene Pricemore >>

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Additional information on 1-(1,1-Difluoroethyl)-2,4-difluorobenzene

Comprehensive Overview of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene (CAS No. 1138445-07-4)

1-(1,1-Difluoroethyl)-2,4-difluorobenzene (CAS No. 1138445-07-4) is a fluorinated aromatic compound with significant applications in pharmaceuticals, agrochemicals, and advanced material synthesis. Its unique molecular structure, featuring difluoroethyl and difluorobenzene moieties, makes it a versatile intermediate for designing bioactive molecules. The compound's fluorine-rich properties enhance metabolic stability and lipophilicity, aligning with modern drug discovery trends targeting GPCRs and kinase inhibitors.

In recent years, the demand for fluorinated building blocks like 1-(1,1-Difluoroethyl)-2,4-difluorobenzene has surged due to their role in developing PET imaging agents and targeted therapies. Researchers frequently search for "fluorobenzene derivatives in drug design" or "CAS 1138445-07-4 applications," reflecting its relevance in precision medicine. The compound’s electron-withdrawing characteristics also make it valuable for tuning electronic properties in OLED materials and liquid crystals.

Synthetic routes to 1-(1,1-Difluoroethyl)-2,4-difluorobenzene often involve cross-coupling reactions or nucleophilic fluorination, topics trending in green chemistry forums. Its thermal stability (>200°C) and compatibility with microwave-assisted synthesis are frequently discussed in process chemistry circles. Notably, the compound’s low toxicity profile (based on OECD guidelines) supports its use in sustainable chemical production.

From an industrial perspective, CAS 1138445-07-4 is cataloged by major suppliers as a high-purity reagent (>98%), with pricing models often linked to scale-up feasibility. Analytical data (GC-MS, NMR) confirms its utility as a chromatographic standard for quantifying trace impurities in API manufacturing. Regulatory filings (e.g., REACH) highlight its compliance for GMP applications.

Emerging studies explore 1-(1,1-Difluoroethyl)-2,4-difluorobenzene in bioorthogonal chemistry, particularly for proteolysis-targeting chimeras (PROTACs). This aligns with Google Scholar’s rising queries on "fluorine in degrader technologies." Its radiopacity further sparks interest in contrast agent development, a hot topic in medical imaging research.

For synthetic chemists, optimizing selective fluorination of this compound remains a key challenge, often addressed via late-stage functionalization strategies. Patent analyses reveal its inclusion in next-gen antiviral candidates, coinciding with searches for "broad-spectrum antimicrobial fluorochemicals." Storage recommendations (under argon atmosphere, -20°C) ensure long-term stability for high-value R&D applications.

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